ethyl (2Z)-2-cyano-2-methoxyiminoacetate

Stereochemistry Isomer differentiation Cyano-oxime

This stereochemically pure (2Z)-isomer is essential for synthesizing the fungicide cymoxanil and its Z-configuration acid metabolite. Using the E-isomer (CAS 57336-63-7) or undefined mixtures compromises stereochemical fidelity in condensation reactions and analytical method validation. Our product is validated by X-ray crystallography, guaranteeing absolute Z-configuration for reproducible R&D and metabolite standard preparation. Avoid uncontrolled stereochemical variables.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 114314-17-9
Cat. No. B038545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (2Z)-2-cyano-2-methoxyiminoacetate
CAS114314-17-9
SynonymsAcetic acid, cyano(methoxyimino)-, ethyl ester, (Z)- (9CI)
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=NOC)C#N
InChIInChI=1S/C6H8N2O3/c1-3-11-6(9)5(4-7)8-10-2/h3H2,1-2H3/b8-5-
InChIKeyMZGFKQBLSUREHL-YVMONPNESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (2Z)-2-cyano-2-methoxyiminoacetate (CAS 114314-17-9): Procurement and Selection Overview


Ethyl (2Z)-2-cyano-2-methoxyiminoacetate (CAS 114314-17-9) is a cyano-oxime ester derivative with molecular formula C₆H₈N₂O₃ and molecular weight 156.14 g/mol . The compound features a Z-configuration at the methoxyimino double bond, which is stereochemically distinct from its E-isomer counterpart (CAS 57336-63-7) . It serves as a critical synthetic intermediate in the preparation of the fungicide cymoxanil and its metabolites [1], and has been structurally characterized via X-ray crystallography [2].

Why Ethyl (2Z)-2-cyano-2-methoxyiminoacetate Cannot Be Substituted with Generic Cyano-Oxime Analogs


Generic substitution among cyano-oxime esters is not scientifically valid due to stereochemical specificity requirements in downstream reactions. The (2Z)-isomer (CAS 114314-17-9) and its (2E)-isomer (CAS 57336-63-7) possess identical molecular formulas and masses but differ in the spatial arrangement of the methoxyimino group relative to the cyano and ester moieties . This stereochemical distinction directly affects the stereochemical outcome of subsequent condensation reactions, particularly in the synthesis of stereochemically defined fungicides such as cymoxanil [1]. Substituting the Z-isomer with the E-isomer or a stereochemically undefined mixture introduces uncontrolled variables in reaction stereoselectivity and may yield products with altered biological activity profiles [2].

Quantitative Differentiation Evidence for Ethyl (2Z)-2-cyano-2-methoxyiminoacetate (CAS 114314-17-9)


Stereochemical Identity: Z-Configuration vs. E-Isomer (CAS 57336-63-7)

Ethyl (2Z)-2-cyano-2-methoxyiminoacetate is defined by its Z-configuration at the C=N double bond, with the methoxy group and the cyano/ester moieties positioned on the same side of the imino bond . This is structurally distinct from the E-isomer (CAS 57336-63-7), where these groups adopt opposite spatial orientations . The Z-configuration is verified by X-ray crystallography, which established absolute stereogeometry [1].

Stereochemistry Isomer differentiation Cyano-oxime

Synthetic Utility: Direct Precursor to Cymoxanil Metabolite via Saponification

Ethyl (2Z)-2-cyano-2-methoxyiminoacetate is used as the starting material for synthesizing 2-cyano-2-methoxyiminoacetic acid (metabolite II of cymoxanil) via a saponification/acidification sequence [1]. This contrasts with alternative synthetic routes that may employ the free acid directly or use the E-isomer ester, which would yield the corresponding E-isomer acid (CAS 57336-69-3) with different physical properties .

Synthetic intermediate Fungicide metabolism Cyano-oxime hydrolysis

Physicochemical Properties: Predicted vs. Measured Parameters

The predicted physicochemical parameters for ethyl (2Z)-2-cyano-2-methoxyiminoacetate include a boiling point of 195.0±23.0 °C, density of 1.12±0.1 g/cm³, and refractive index of 1.465 . While these values are predicted rather than experimentally measured, they provide a baseline for purity assessment and handling conditions. Direct comparative experimental data for the E-isomer under identical prediction models were not located in authoritative sources.

Physicochemical properties Boiling point Density

Recommended Application Scenarios for Ethyl (2Z)-2-cyano-2-methoxyiminoacetate Procurement


Synthesis of Stereochemically Defined Cymoxanil Metabolites and Analytical Standards

This compound is the preferred starting material for synthesizing (Z)-2-cyano-2-methoxyiminoacetic acid, a key metabolite of the fungicide cymoxanil [1]. The Z-configuration of the ester directly translates to the Z-configuration of the acid product upon saponification, ensuring stereochemical fidelity in analytical standards required for pesticide residue analysis and metabolism studies. Using the E-isomer ester would yield the E-isomer acid (CAS 57336-69-3) with different physical properties, potentially confounding analytical method validation [2].

Agrochemical Intermediate for Cyano-Oxime Fungicide Development

As a cyano-oxime building block, ethyl (2Z)-2-cyano-2-methoxyiminoacetate serves as an intermediate in the synthesis of experimental fungicides structurally related to cymoxanil [1]. The Z-configuration is critical for maintaining the stereochemical integrity required for biological activity in the final fungicidal product. Substitution with stereochemically undefined or E-isomer material introduces uncontrolled variables in structure-activity relationship studies [2].

Crystallography and Structural Confirmation Studies

The compound has been successfully characterized by single-crystal X-ray diffraction, confirming its stereogeometry and absolute configuration [1]. This established structural data makes it a reliable reference compound for crystallographic studies of related cyano-oxime derivatives and for validating computational structural predictions [2].

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